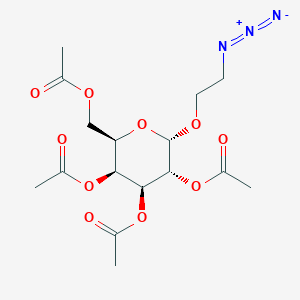
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is a specialized biochemical reagent with significant applications in scientific research. This compound is characterized by its azide group, which makes it a valuable tool in click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside typically involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl- and ethyl 3-O-acetyl-2,4,6-tri-O-benzyl-1-thio-alpha-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate. This reaction yields trisaccharides with high efficiency.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and controlled reaction conditions to achieve consistent and high-quality yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of the compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).
Common Reagents and Conditions:
CuAAC: Copper(I) bromide (CuBr) or copper(I) chloride (CuCl) as the catalyst, with ligands such as tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species.
SPAAC: No additional reagents are required, as the reaction proceeds spontaneously under physiological conditions.
Major Products Formed: The major products of these reactions are triazole-linked compounds, which are valuable in various applications, including bioconjugation and drug discovery.
科学研究应用
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is widely used in scientific research due to its versatility in click chemistry reactions. Its applications include:
Chemistry: Used in the synthesis of complex glycoconjugates and glycoproteins.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the creation of novel materials and polymers with specific functionalities.
作用机制
The compound exerts its effects through its azide group, which participates in click chemistry reactions. The mechanism involves the formation of a triazole ring when the azide group reacts with an alkyne group, either through CuAAC or SPAAC. This reaction is highly specific and efficient, making it a powerful tool in various applications.
Molecular Targets and Pathways Involved: The azide group targets alkyne groups in biomolecules, leading to the formation of stable triazole-linked products. This reaction is utilized in bioconjugation, where the compound is used to attach labels or drugs to specific biomolecules.
相似化合物的比较
(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside is unique due to its specific structure and reactivity. Similar compounds include:
2-Azidoethyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside: Similar in structure but with benzyl protecting groups instead of acetyl groups.
2-Azidoethyl 2,3,4,6-tetra-O-methyl-alpha-D-galactopyranoside: Similar azide functionality but with methyl protecting groups.
These compounds share the azide group, which is central to their reactivity, but differ in the nature of their protecting groups, affecting their stability and reactivity.
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13+,14+,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXDKFCBLGMIZ-CWVYHPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














